5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a thiophene ring, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole ring, which can be synthesized from catechol and methylene chloride under basic conditions . The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization to form the pyrazole ring. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(benzo[d][1,3]dioxol-5-yl)-3-methyl-2-thioxo-oxazolidin-4-one
- 5-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Uniqueness
What sets 5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-16(17-8-11-2-1-5-23-11)13-7-12(18-19-13)10-3-4-14-15(6-10)22-9-21-14/h1-7H,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDRECVELPBGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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